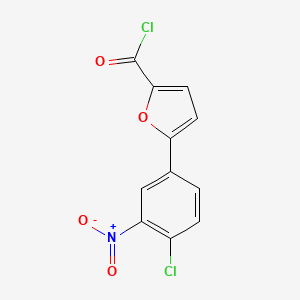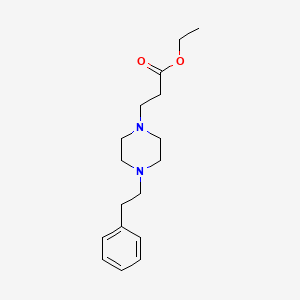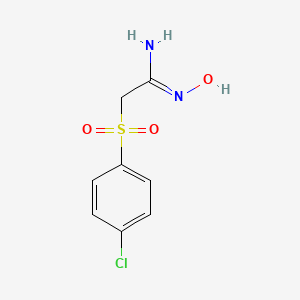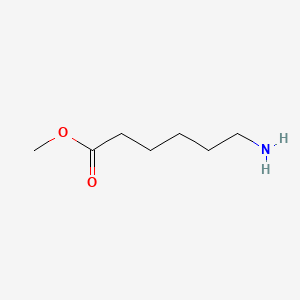![molecular formula C12H15NO4S B1608046 Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate CAS No. 65076-02-0](/img/structure/B1608046.png)
Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate
Vue d'ensemble
Description
Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate (DETPD) is an organosulfur compound that has been studied extensively in recent years due to its potential applications in various scientific fields. This compound is a derivative of diethylpropanedioic acid, and contains a thiophene group at the 3-position. It has been found to possess a variety of biological properties, including antioxidant, antibacterial, anti-inflammatory, and anticancer activities. In addition, it has been used in the synthesis of various compounds, such as pharmaceuticals and dyes.
Applications De Recherche Scientifique
Absorption and Disposition in Healthy Volunteers
Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate's research applications include its potential role in the study of novel drug mechanisms of action. For instance, fingolimod, a drug for treating relapsing multiple sclerosis, showcases a novel mechanism through its metabolite that modulates sphingosine 1-phosphate receptors. The study on fingolimod absorption and disposition in healthy volunteers provides insights into the biotransformation pathways that might be relevant for drugs with similar structures, including diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate. This could help in understanding how structurally similar compounds are metabolized and eliminated in humans, which is crucial for drug development and safety assessments (Zollinger et al., 2011).
AMPA Receptor Modulation
Another application in scientific research for diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate could be the exploration of its effects on AMPA receptors, based on studies like that of perampanel. Perampanel, an AMPA receptor antagonist used in the treatment of refractory partial-onset seizures, could provide a model for investigating how modifications of the diethyl compound might influence AMPA receptor activity. This area of research is significant for the development of new treatments for neurological conditions, including epilepsy and neurodegenerative diseases (French et al., 2012).
Toxicity Studies
Research on diethylene glycol and propylene glycol, which share structural similarities with diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate, underlines the importance of toxicity studies. These compounds are involved in cases of poisoning due to their use in pharmaceuticals and consumer products, indicating a critical need for toxicity assessment for similar compounds. Studies such as those on propylene glycol toxicity in ICU patients receiving IV benzodiazepines highlight the potential for severe iatrogenic illness, underscoring the need for thorough safety evaluations of related compounds (Wilson et al., 2005).
Propriétés
IUPAC Name |
diethyl 2-[(thiophen-3-ylamino)methylidene]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-3-16-11(14)10(12(15)17-4-2)7-13-9-5-6-18-8-9/h5-8,13H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTXURCRYVWETP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CSC=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384556 | |
| Record name | Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate | |
CAS RN |
65076-02-0 | |
| Record name | Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[2-(Pyridin-2-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1607964.png)

![Methyl 5-chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylate](/img/structure/B1607966.png)
![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenol](/img/structure/B1607968.png)




![5-Nitro-2-([5-(trifluoromethyl)pyridin-2-yl]thio)benzaldehyde](/img/structure/B1607976.png)
![Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate](/img/no-structure.png)

![2-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B1607980.png)
![Methyl 3-[(2,4-dichlorophenyl)methoxy]benzoate](/img/structure/B1607984.png)
